molecular formula C5H5BrN2OS B1612875 5-Bromo-2-(methylsulfinyl)pyrimidine CAS No. 79685-17-9

5-Bromo-2-(methylsulfinyl)pyrimidine

Cat. No. B1612875
CAS RN: 79685-17-9
M. Wt: 221.08 g/mol
InChI Key: WYOCZUNSYMRRKF-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfinyl)pyrimidine is a chemical compound with the molecular formula C5H5BrN2OS . It has a molecular weight of 221.08 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(methylsulfinyl)pyrimidine is 1S/C5H5BrN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 . The InChI key is WYOCZUNSYMRRKF-UHFFFAOYSA-N . The compound has a topological polar surface area of 68.3 Ų .


Physical And Chemical Properties Analysis

5-Bromo-2-(methylsulfinyl)pyrimidine is a solid at room temperature . It has a molecular weight of 221.08 g/mol . The compound has a topological polar surface area of 68.3 Ų .

Scientific Research Applications

Antiviral Activity

5-Bromo-2-(methylsulfinyl)pyrimidine derivatives exhibit notable antiviral properties. Hocková et al. (2003) explored derivatives of 2,4-diaminopyrimidine for antiviral applications, particularly against retroviruses. They found that while some derivatives showed poor activity against DNA viruses, others significantly inhibited retrovirus replication in cell culture, marking them as potential candidates for HIV treatment and other viral infections (Hocková et al., 2003).

Mutagenic Effects

The mutagenic effects of 5-Bromo-2-(methylsulfinyl)pyrimidine derivatives were investigated by Freese (1959). The study showed that certain purine and pyrimidine analogues, closely resembling nucleic acid bases, had a significant mutagenic effect on T4 phages. This research provides insights into the genetic alterations that these compounds can induce, particularly in the context of microbial genetics (Freese, 1959).

Inhibition of Dihydrouracil Dehydrogenase

A study by Goudgaon et al. (1993) reported that derivatives of 5-Bromo-2-(methylsulfinyl)pyrimidine, particularly phenylselenenyl- and phenylthio-substituted pyrimidines, can inhibit dihydrouracil dehydrogenase. These compounds showed potential as selective inhibitors for this enzyme, opening avenues for therapeutic applications in diseases where dihydrouracil dehydrogenase plays a critical role (Goudgaon et al., 1993).

DNA Synthesis Tracking

5-Bromo-2-(methylsulfinyl)pyrimidine derivatives, particularly halogenated analogues like BrdU, have been widely used in biomedical research to tag and track DNA synthesis. Cavanagh et al. (2011) discussed the use of these compounds in various fields, including cancer biology and stem cell research. These analogues are instrumental in studying cell division and DNA replication dynamics (Cavanagh et al., 2011).

Enhanced X-Ray Induced DNA Damage

Kinsella et al. (1987) explored the effects of halogenated pyrimidine analogs, including derivatives of 5-Bromo-2-(methylsulfinyl)pyrimidine, on DNA damage induced by X-rays. Their study indicated a significant enhancement of DNA damage, positioning these compounds as potential radiosensitizers in clinical research and cancer therapy (Kinsella et al., 1987).

Safety And Hazards

The compound has been classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

5-bromo-2-methylsulfinylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOCZUNSYMRRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607716
Record name 5-Bromo-2-(methanesulfinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methylsulfinyl)pyrimidine

CAS RN

79685-17-9
Record name 5-Bromo-2-(methanesulfinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by oxidation of 2-methylthio-5-bromopyrimidine by m-chloroperbenzoic acid in chloroform as described in Example 39; yield 90%, m.p. 90° C. (n-heptane). 1H NMR (CDCl3): δ2.91 (Me),. 8.90 (H-4, H-6).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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